4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431965-94-4
VCID: VC5283464
InChI: InChI=1S/C12H18FN3.ClH/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13;/h3-4,9H,2,5-8,14H2,1H3;1H
SMILES: CCN1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl
Molecular Formula: C12H19ClFN3
Molecular Weight: 259.75

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride

CAS No.: 1431965-94-4

Cat. No.: VC5283464

Molecular Formula: C12H19ClFN3

Molecular Weight: 259.75

* For research use only. Not for human or veterinary use.

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride - 1431965-94-4

Specification

CAS No. 1431965-94-4
Molecular Formula C12H19ClFN3
Molecular Weight 259.75
IUPAC Name 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline;hydrochloride
Standard InChI InChI=1S/C12H18FN3.ClH/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13;/h3-4,9H,2,5-8,14H2,1H3;1H
Standard InChI Key AJMAKNWNMBXADE-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride (CAS: 1197193-28-4) consists of a benzene ring substituted with a fluorine atom at the 3-position and a 4-ethylpiperazin-1-yl group at the 4-position, protonated as a hydrochloride salt. The piperazine moiety adopts a chair conformation, while the ethyl group enhances steric bulk and modulates basicity. The SMILES notation CCN1CCN(CC1)c1ccc(cc1F)N explicitly defines the connectivity, emphasizing the ethylpiperazine-aniline linkage .

Spectral Data

While experimental NMR or IR spectra for this compound are unavailable in the provided sources, analogous piperazinyl-aniline derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate at δ 6.5–7.2 ppm, with piperazine methylenes at δ 2.4–3.1 ppm and ethyl group signals at δ 1.1 (triplet) and 2.5 (quartet) .

  • IR: N-H stretches (3280–3340 cm⁻¹), C-F vibrations (1100–1250 cm⁻¹), and aromatic C=C stretches (1450–1600 cm⁻¹) are expected .

Physicochemical Properties

Key Molecular Parameters

The compound’s drug-like properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₂H₁₈FN₃·HCl
Molecular Weight259.75 g/mol
logP (Partition Coefficient)1.405
logD (Distribution Coefficient)1.0
Polar Surface Area27.73 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors1

The moderate logP value indicates balanced hydrophilicity-lipophilicity, favoring membrane permeability without excessive lipid accumulation. The polar surface area (<30 Ų) suggests potential for blood-brain barrier penetration .

Solubility and Stability

Aqueous solubility (logSw = -1.43) implies limited intrinsic solubility, necessitating salt formulation (HCl) for pharmaceutical use . Stability under physiological conditions remains uncharacterized, but piperazine derivatives generally exhibit pH-dependent degradation, with protonation at gastric pH enhancing solubility .

Synthetic Routes and Industrial Production

Reported Synthesis Strategies

Though no explicit synthesis is documented for this compound, analogous piperazinyl-anilines are typically prepared via:

  • Nucleophilic Aromatic Substitution: Reaction of 3-fluoro-4-nitroaniline with 1-ethylpiperazine under basic conditions, followed by nitro reduction and HCl salt formation .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-fluoro-4-bromoaniline with 1-ethylpiperazine .

Process Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the aniline ring.

  • Purification: Separating unreacted 1-ethylpiperazine and positional isomers via column chromatography or recrystallization .

Regulatory and Industrial Status

Regulatory Classification

Under the Harmonized System (HS), this compound falls under code 2933599090 ("compounds containing a piperazine ring"), attracting a 6.5% MFN tariff . Safety data (LD₅₀, NOAEL) are unavailable, necessitating GHS-compliant hazard labeling until further testing.

Future Directions

Research Priorities

  • ADMET Profiling: Systematic assessment of absorption, metabolism, and toxicity in preclinical models.

  • Target Deconvolution: High-throughput screening against kinase panels and microbial targets.

  • Formulation Development: Co-crystallization or prodrug strategies to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator